molecular formula C11H13ClO2 B174147 Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester CAS No. 16537-17-0

Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester

Cat. No. B174147
CAS RN: 16537-17-0
M. Wt: 212.67 g/mol
InChI Key: BNZMKPCWUHXVJW-UHFFFAOYSA-N
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Description

Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester, also known as Chlorobutanol, is a white crystalline solid that is widely used as a preservative, sedative, and local anesthetic in the pharmaceutical industry. It was first synthesized in the late 19th century by reacting chloral hydrate with tert-butanol. Since then, various synthesis methods have been developed to improve its purity and yield.

Mechanism Of Action

The exact mechanism of action of Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl is not fully understood. It is believed to disrupt the cell membrane of microorganisms, leading to cell death. Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that adhere to surfaces and are resistant to antimicrobial agents.

Biochemical And Physiological Effects

Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl has been shown to have sedative and local anesthetic effects. It acts on the central nervous system by enhancing the activity of the inhibitory neurotransmitter GABA. Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl also has muscle relaxant properties and has been used to treat muscle spasms and cramps.

Advantages And Limitations For Lab Experiments

Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl is a versatile compound that can be used in a wide range of laboratory experiments. Its antimicrobial properties make it useful for studying the effects of microorganisms on biological systems. Its sedative and local anesthetic effects make it useful for studying the nervous system and muscle function. However, Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl can be toxic at high concentrations and care should be taken when handling it.

Future Directions

There are several areas of research that could benefit from further study of Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl. One area is the development of new formulations that can improve its efficacy as a preservative. Another area is the study of its effects on biofilms and the development of new strategies for preventing and treating biofilm-related infections. Additionally, the potential use of Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl as a local anesthetic for dental procedures is an area of ongoing research.

Synthesis Methods

Currently, the most common method for synthesizing Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl is by reacting chloral hydrate with tert-butyl alcohol in the presence of sulfuric acid. The reaction proceeds via an esterification process, where the hydroxyl group of the alcohol reacts with the carboxylic acid group of the chloral hydrate to form an ester. The resulting product is then purified by recrystallization and vacuum distillation.

Scientific Research Applications

Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has been shown to be effective against a wide range of microorganisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Herpes simplex virus. Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl has also been used as a preservative in various pharmaceutical formulations, such as injectables, ophthalmic solutions, and topical creams.

properties

CAS RN

16537-17-0

Product Name

Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

tert-butyl 3-chlorobenzoate

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3

InChI Key

BNZMKPCWUHXVJW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)Cl

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)Cl

synonyms

Benzoic acid, 3-chloro-, 1,1-diMethylethyl ester

Origin of Product

United States

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